molecular formula C23H23N7O3 B2544404 (3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920414-74-0

(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2544404
CAS No.: 920414-74-0
M. Wt: 445.483
InChI Key: BOJVHIRVUMHGSB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and two 3-methoxyphenyl substituents. The triazolo-pyrimidine scaffold is notable for its structural similarity to purine bases, enabling interactions with biological targets such as kinases, adenosine receptors, or nucleic acids . The methoxy groups enhance lipophilicity and may influence binding affinity, while the piperazine moiety contributes to solubility and conformational flexibility.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-32-18-7-3-5-16(13-18)23(31)29-11-9-28(10-12-29)21-20-22(25-15-24-21)30(27-26-20)17-6-4-8-19(14-17)33-2/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJVHIRVUMHGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a derivative of the triazolo[4,5-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of key enzymes involved in tumor progression. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and structure-activity relationships (SAR).

Structure and Synthesis

The compound features a complex structure that integrates a triazolo[4,5-d]pyrimidine moiety linked to a piperazine group and two methoxyphenyl substituents. The synthesis typically involves multi-step organic reactions that utilize click chemistry techniques to form the triazole ring, followed by functionalization to introduce the piperazine and methoxy groups.

Anticancer Properties

Research indicates that derivatives of triazolo[4,5-d]pyrimidine exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Enzymes : Compounds similar to the target compound have been shown to inhibit lysine-specific demethylase 1 (LSD1) and ubiquitin-specific protease 28 (USP28), both of which are implicated in cancer cell proliferation and survival. For instance, one study reported an IC50 value of 0.564 μM for LSD1 inhibition by a related triazolo[4,5-d]pyrimidine derivative .
  • Cell Viability Assays : In vitro studies have demonstrated that these compounds can reduce cell viability in various cancer cell lines, including breast cancer (MCF-7) and gastric cancer (HGC-27). For example, compound 19 , structurally related to the target compound, showed cytotoxic effects leading to apoptosis in HGC-27 cells through USP28 inhibition .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the triazole and pyrimidine rings significantly affect biological activity. Key findings include:

  • The presence of electron-donating groups like methoxy enhances potency against cancer cell lines.
  • The spatial arrangement of substituents influences binding affinity to target enzymes like LSD1 and USP28.

Case Study 1: LSD1 Inhibition

A study focused on a series of triazolo[4,5-d]pyrimidine derivatives highlighted the importance of specific functional groups in enhancing LSD1 inhibitory activity. The most potent inhibitor demonstrated significant anti-cancer effects in vitro and was noted for its ability to modulate cell migration abilities .

Case Study 2: USP28 Inhibition

Another investigation into USP28 inhibitors revealed that certain derivatives could induce degradation of oncogenic proteins like c-Myc through proteasomal pathways. This suggests that targeting USP28 may provide a therapeutic avenue for cancers characterized by elevated c-Myc levels .

Comparative Table of Biological Activities

CompoundTarget EnzymeIC50 Value (μM)Cancer Cell LineEffect
Compound 19USP281.1HGC-27Induces apoptosis
Compound 27LSD10.564MGC-803Inhibits migration
Compound 11iVarious<10MDA-MB-231Superior cytotoxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline Derivatives (e.g., 1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Methoxyphenyl)-2-Pyrazoline)

  • Structural Differences : Pyrazolines (e.g., compound 1h from ) feature a five-membered pyrazoline ring, whereas the target compound contains a fused triazolo-pyrimidine system. The latter’s extended π-conjugation may enhance electronic interactions with biological targets .
  • Functional Group Impact : Both compounds incorporate methoxyphenyl substituents, but the target compound’s dual 3-methoxyphenyl groups and piperazine linker likely improve solubility and pharmacokinetic properties compared to pyrazolines’ simpler alkyl/aryl substitutions.
  • Synthetic Complexity : Pyrazolines are synthesized via chalcone cyclization with hydrazines (yields ~80–85%) , whereas triazolo-pyrimidines typically require multi-step heterocyclic assembly, suggesting higher synthetic difficulty for the target compound.

Nucleotide Analogs (e.g., Phosphoramidite Derivatives in )

  • Core Structure : The nucleotide analog in includes a tetrahydrofuran ring and a phosphoramidite group, contrasting with the triazolo-pyrimidine’s planar heterocyclic system. The latter’s rigidity may limit conformational adaptability but enhance target specificity .
  • Bioactivity: Nucleotide analogs often target DNA/RNA polymerases, while triazolo-pyrimidines are explored as kinase inhibitors or adenosine receptor antagonists.

Lumped Surrogates in Chemical Modeling ()

  • Reactivity : The lumping strategy groups compounds with similar functional groups (e.g., methoxyphenyl) to simplify reaction networks. The target compound’s methoxy and piperazine groups could align it with surrogates in degradation or binding studies, though its triazolo-pyrimidine core may necessitate distinct reaction pathways .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Biological Targets
Triazolo-Pyrimidine (Target) Fused triazole-pyrimidine Dual 3-methoxyphenyl, piperazine Kinases, adenosine receptors
Pyrazoline (e.g., 1h ) 2-Pyrazoline 4-Methoxyphenyl, 3,4-dimethylphenyl Cyclooxygenases, oxidases
Nucleotide Analog () Tetrahydrofuran Phosphoramidite, methoxyphenyl DNA/RNA polymerases

Table 2: Physicochemical Properties (Inferred)

Property Target Compound Pyrazoline (1h ) Nucleotide Analog ()
Molecular Weight ~450–500 g/mol 356 g/mol ~800–900 g/mol
LogP (Lipophilicity) Moderate (~2.5–3.5) ~3.0 High (~4.0–5.0)
Solubility Moderate (piperazine) Low Low (lipophilic backbone)

Research Findings and Implications

  • Target Affinity: The triazolo-pyrimidine core’s resemblance to purines may confer adenosine receptor antagonism, as seen in structurally related compounds .
  • Synthetic Challenges : Unlike pyrazolines (synthesized in 80–85% yields via one-step cyclization), the target compound’s synthesis likely requires advanced coupling and cyclization steps, reducing overall yield .
  • Biological vs. Modeled Behavior : While lumping strategies group methoxyphenyl-containing compounds for reactivity studies (), the target compound’s unique triazolo-pyrimidine core may necessitate separate evaluation in degradation or metabolic pathways.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this triazolopyrimidine-piperazine derivative?

The compound is synthesized via oxidative cyclization of hydrazine intermediates. A representative approach involves using sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours, yielding a 73% isolated product. This method aligns with green chemistry principles by avoiding toxic oxidants like Cr(VI) salts . Alternative routes include coupling reactions between triazolo-pyrimidine cores and piperazine moieties, followed by functionalization with methoxyphenyl groups. Reaction optimization should prioritize solvent selection (e.g., ethanol for reduced toxicity) and oxidant efficiency .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm substituent positions and hybridization states. For example, methoxy groups (δ ~3.8 ppm in 1H NMR) and aromatic protons (δ 6.5–8.0 ppm) are key markers .
  • High-Performance Liquid Chromatography (HPLC): Retention times (e.g., 1.67 minutes) and purity thresholds (>95%) ensure batch consistency .
  • Infrared Spectroscopy (IR): Functional groups like C=O (~1650 cm⁻¹) and triazole rings (~1500 cm⁻¹) are validated .

Q. What safety protocols are essential during handling?

The compound is classified under GHS Category 3 for acute toxicity and skin/eye irritation. Required precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols.
  • Emergency Measures: Flush eyes with water for 15 minutes if exposed; consult medical professionals immediately .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield while maintaining green chemistry compliance?

  • Oxidant Screening: Compare NaOCl with alternatives like H2O2 or O2 gas for reduced waste.
  • Solvent Selection: Replace ethanol with bio-based solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
  • Catalysis: Explore transition-metal-free catalysts (e.g., TEMPO derivatives) to accelerate cyclization .
  • Statistical Design: Use ANOVA and Tukey’s test to identify critical parameters (e.g., temperature, stoichiometry) .

Q. How can molecular docking guide the evaluation of biological activity?

  • Target Selection: Prioritize enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) , a fungal cytochrome P450 target.
  • Docking Workflow:
    • Prepare ligand structures (protonation states, energy minimization).
    • Grid-box placement around the heme cofactor.
    • Score binding affinities using AutoDock Vina or Schrödinger.
  • Validation: Compare docking poses with known inhibitors (e.g., fluconazole) to assess hydrogen bonding and hydrophobic interactions .

Q. How should researchers resolve contradictions in spectroscopic or chromatographic data?

  • Cross-Validation: Combine NMR, IR, and mass spectrometry to confirm ambiguous peaks.
  • Chromatographic Standards: Use Kovacs retention indices to normalize HPLC/MS data against n-paraffin references .
  • Crystallography: If available, obtain single-crystal X-ray structures to resolve stereochemical uncertainties.

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog Synthesis: Modify the methoxyphenyl or triazolo-pyrimidine moieties to assess contributions to bioactivity.
  • In Vitro Assays: Test derivatives against bacterial/fungal strains (e.g., Candida albicans) to correlate structural changes with MIC (Minimum Inhibitory Concentration) values.
  • Computational Models: Use QSAR (Quantitative SAR) to predict logP, polar surface area, and toxicity thresholds .

Data Contradiction Analysis

Q. How to address inconsistencies between computational predictions and experimental bioactivity results?

  • Reevaluate Force Fields: Adjust docking parameters (e.g., solvation models) to better reflect physiological conditions.
  • Metabolic Stability: Test compounds in liver microsome assays to identify rapid degradation pathways unaccounted for in silico models.
  • Off-Target Screening: Use phenotypic assays (e.g., whole-cell imaging) to detect unintended interactions .

Q. What experimental controls are critical for reproducibility in synthetic workflows?

  • Negative Controls: Omit catalysts or oxidants to confirm reaction necessity.
  • Internal Standards: Spike reactions with deuterated analogs for quantitative NMR tracking.
  • Batch Replication: Synthesize ≥3 independent batches to calculate mean yields and standard deviations .

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